2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-
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Overview
Description
2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]- is a complex organic compound with a unique structure that includes both phenoxy and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylbenzylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]- involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(4-methoxyphenoxy)-2-methyl-
- 1-(4-Methoxyphenoxy)-2-methyl-2-propanol
Uniqueness
2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]- is unique due to the presence of both phenoxy and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields of research.
Properties
CAS No. |
544418-15-7 |
---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)-3-[(4-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C18H23NO3/c1-14-3-5-15(6-4-14)11-19-12-16(20)13-22-18-9-7-17(21-2)8-10-18/h3-10,16,19-20H,11-13H2,1-2H3 |
InChI Key |
JTVFPGTZVXBEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(COC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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